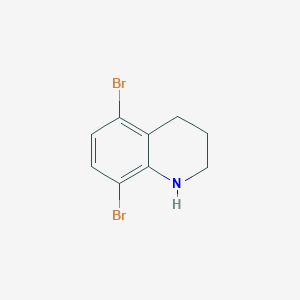
5,8-Dibromo-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features two bromine atoms at the 5 and 8 positions of the tetrahydroquinoline ring, which significantly influences its chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
Reduction of Quinoline Derivatives: One common synthetic route involves the reduction of quinoline derivatives, such as 5,8-dibromoquinoline, using hydrogenation techniques. This process typically employs catalysts like palladium on carbon (Pd/C) under high-pressure hydrogen gas.
Electrocatalytic Reduction: Another method involves the electrocatalytic reduction of quinoline and its oxy derivatives. This method is advantageous due to its mild reaction conditions and environmental friendliness.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation reactors equipped with advanced catalysts and control systems to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: The compound can be further reduced to produce other derivatives, such as tetrahydroquinoline itself.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and other strong oxidizing agents.
Reduction: Pd/C catalyst, hydrogen gas, and electrocatalytic methods.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed:
Quinoline Derivatives: Oxidation typically yields quinoline or its derivatives.
Tetrahydroquinoline: Reduction reactions produce tetrahydroquinoline.
Substituted Derivatives: Substitution reactions can yield hydroxylated or aminated derivatives.
Scientific Research Applications
5,8-Dibromo-1,2,3,4-tetrahydroquinoline has found applications in various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiproliferative and cytotoxic properties against cancer cell lines.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of anticancer agents.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,8-Dibromo-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets and pathways. For example, in cancer research, the compound may inhibit topoisomerase I, an enzyme crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis (programmed cell death).
Comparison with Similar Compounds
5,7-Dibromo-1,2,3,4-tetrahydroquinoline: This compound differs by the position of bromine atoms, which affects its reactivity and biological activity.
6,8-Dibromotetrahydroquinoline: Another brominated derivative with potential antiproliferative properties.
Uniqueness: 5,8-Dibromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromine positioning, which influences its chemical behavior and biological activity. Its ability to undergo various reactions and serve as a precursor for diverse applications sets it apart from other similar compounds.
Properties
IUPAC Name |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONABZJAHIPXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
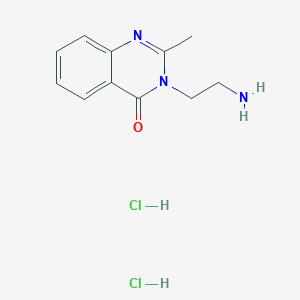
![4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978653.png)
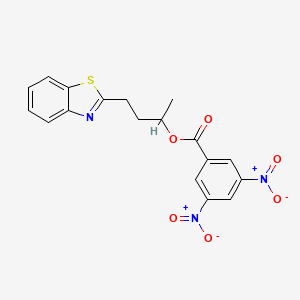
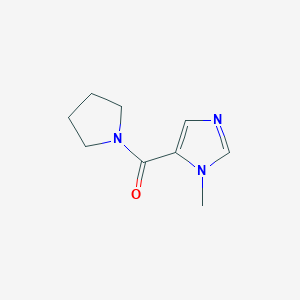
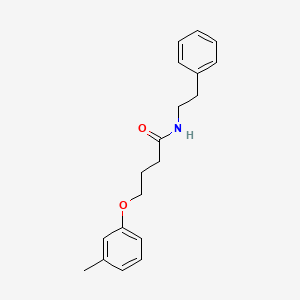
![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)
![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)
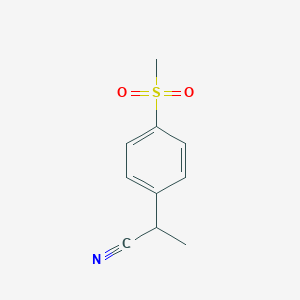
![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)

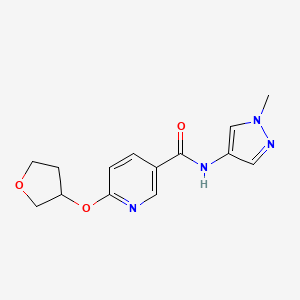
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)
![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2978674.png)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2978675.png)
